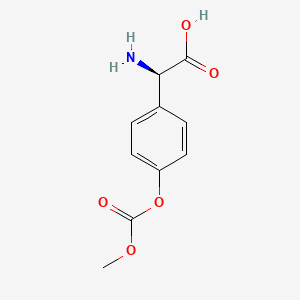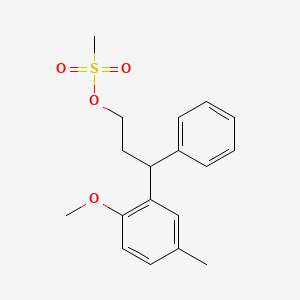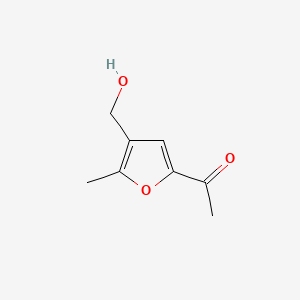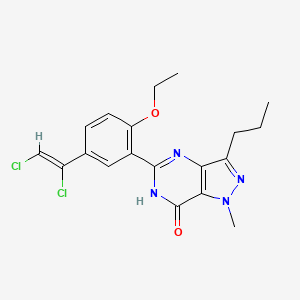
Pyronaridine-13C2 , d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyronaridine-13C2, d4 is a variant of Pyronaridine, an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It has high potency against Plasmodium falciparum, including chloroquine-resistant strains . It is one of the components of the artemisinin combination therapy pyronaridine/artesunate .
Molecular Structure Analysis
The molecular formula of Pyronaridine-13C2, d4 is C27¹³C2H28D4ClN5O2 . The structure includes a 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl group and a 2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol group .Physical and Chemical Properties Analysis
Pyronaridine-13C2, d4 has a molecular weight of 524.1 . It exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . The PK characteristics of pyronaridine include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life .Mecanismo De Acción
Safety and Hazards
Pyronaridine toxicity is generally less than that of chloroquine, though evidence of embryotoxicity in rodents suggests use with caution in pregnancy . Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors . In case of accidental exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .
Direcciones Futuras
Pyronaridine-artesunate was recently strongly recommended in the 2022 update of the WHO Guidelines for the Treatment of Malaria, becoming the newest artemisinin-based combination therapy (ACT) for both uncomplicated Plasmodium falciparum and Plasmodium vivax malaria . It is being adopted in regions where malaria treatment outcome is challenged by increasing chloroquine resistance . Interest has been renewed in pyronaridine as a potential partner drug in artemisinin-based combination therapies (ACTs) for the treatment of P. falciparum malaria .
Propiedades
Número CAS |
1261393-31-0 |
|---|---|
Fórmula molecular |
C29H32ClN5O2 |
Peso molecular |
524.067 |
Nombre IUPAC |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |
Clave InChI |
YFYLPWJKCSESGB-RQBOPRCOSA-N |
SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |
Sinónimos |
Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
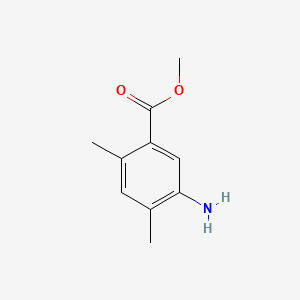

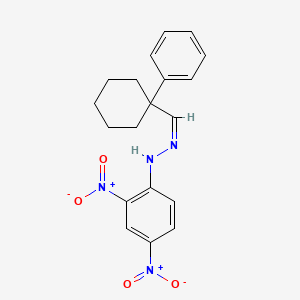
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
